(S)-3-Aminohexan-1-ol hydrochloride

Catalog No.
S844589
CAS No.
68889-62-3
M.F
C6H16ClNO
M. Wt
153.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Aminohexan-1-ol hydrochloride

CAS Number

68889-62-3

Product Name

(S)-3-Aminohexan-1-ol hydrochloride

IUPAC Name

(3S)-3-aminohexan-1-ol;hydrochloride

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

InChI

InChI=1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1

InChI Key

LWUKXXYWSXUWIF-RGMNGODLSA-N

SMILES

CCCC(CCO)N.Cl

Canonical SMILES

CCCC(CCO)N.Cl

Isomeric SMILES

CCC[C@@H](CCO)N.Cl

(S)-3-Aminohexan-1-ol hydrochloride is a hydrochloride salt derived from the organic compound 3-aminohexan-1-ol. This compound is characterized by its molecular formula C6H16ClNOC_6H_{16}ClNO and a molecular weight of approximately 153.65 g/mol. Hydrochlorides are formed when an organic base, such as an amine, reacts with hydrochloric acid, resulting in increased solubility in water compared to their corresponding free bases . The compound is often used in various chemical and biological applications due to its functional amine group.

  • There is currently no available information on the specific mechanism of action of (S)-3-Aminohexan-1-ol hydrochloride.
  • Further research is needed to understand its potential interactions with biological systems or its role in any specific processes.
  • As with any new compound, proper safety precautions should be followed when handling (S)-3-Aminohexan-1-ol hydrochloride.
  • Specific hazard information is not readily available. It is advisable to consult with a safety data sheet (SDS) if this compound is obtained from a commercial supplier.

The chemical behavior of (S)-3-aminohexan-1-ol hydrochloride is influenced by its structure. Hydrochloride salts typically undergo reactions with bases to regenerate the free amine and hydrochloric acid. For example:

 S 3 Aminohexan 1 ol hydrochloride+Base S 3 Aminohexan 1 ol+HCl\text{ S 3 Aminohexan 1 ol hydrochloride}+\text{Base}\rightarrow \text{ S 3 Aminohexan 1 ol}+\text{HCl}

Additionally, it can participate in acylation and alkylation reactions, which are common for amines, allowing it to form derivatives that may have enhanced biological activity or altered properties .

(S)-3-Aminohexan-1-ol hydrochloride exhibits potential biological activities, particularly in the context of pharmacology. Its structure suggests that it may act as an inhibitor for certain enzymes, including metalloprotein aminopeptidases. Such enzymes play critical roles in various physiological processes, making this compound a candidate for therapeutic applications. Moreover, the presence of the amino group may contribute to its interaction with biological receptors.

The synthesis of (S)-3-aminohexan-1-ol hydrochloride can be achieved through several methods:

  • Starting from 6-Aminohexanoic Acid: This method involves the reduction of 6-aminohexanoic acid to yield the corresponding alcohol.
  • Enantiomeric Synthesis: Techniques such as asymmetric synthesis can be employed to produce (S)-3-aminohexan-1-ol from enantiomerically pure precursors .
  • Chemical Modification: Existing compounds can be modified through various

(S)-3-Aminohexan-1-ol hydrochloride finds applications in several fields:

  • Pharmaceuticals: It is utilized in drug development due to its potential as an enzyme inhibitor.
  • Biotechnology: The compound may serve as a building block for synthesizing peptides and other biologically active molecules.
  • Material Science: Similar compounds are often used in creating modified polymers and fibers, indicating potential industrial applications .

Research into the interactions of (S)-3-aminohexan-1-ol hydrochloride with biological systems is ongoing. Initial studies suggest that it may interact with specific enzymes and receptors, influencing various metabolic pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with (S)-3-aminohexan-1-ol hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
6-Aminohexanoic AcidC6H13NO2C_6H_{13}NO_2Precursor in the synthesis of polyamides
(R)-3-Aminohexan-1-olC6H15NOC_6H_{15}NOEnantiomer with different biological properties
2-Aminobutan-1-olC4H11NOC_4H_{11}NOShorter carbon chain; different reactivity

These compounds highlight the unique aspects of (S)-3-aminohexan-1-ol hydrochloride, particularly its specific stereochemistry and potential applications in both pharmaceutical and industrial contexts .

From (S)-3-Hydroxyhexanoic Acid

The synthesis of (S)-3-aminohexan-1-ol hydrochloride from (S)-3-hydroxyhexanoic acid represents one of the most established traditional approaches . This methodology involves a sequential reduction-amination process that proceeds through well-defined mechanistic pathways. The process begins with the reduction of the carboxylic acid group to form the corresponding primary alcohol using lithium aluminum hydride as the reducing agent . The reaction typically requires anhydrous conditions and temperatures maintained between 0°C and room temperature to ensure optimal selectivity.

The subsequent amination step involves the conversion of the hydroxyl group at the third carbon position to an amino group through a substitution reaction using ammonia or an amine source . This transformation proceeds via an intermediate alcoholate species that undergoes nucleophilic substitution with retention of stereochemical configuration. The reaction conditions require careful control of pH and temperature to prevent racemization of the stereogenic center.

The final step involves the formation of the hydrochloride salt through treatment with hydrochloric acid, which enhances the solubility and stability of the final product . This salt formation step is crucial for improving the handling properties and storage stability of the amino alcohol product. The overall yield for this traditional route typically ranges from 78% to 85%, with good stereochemical retention .

Reduction-Amination Pathways

Reductive amination represents a versatile and widely employed methodology for synthesizing (S)-3-aminohexan-1-ol hydrochloride [2] [3]. This approach involves the conversion of carbonyl compounds to amines through an intermediate imine formation followed by reduction. The reaction takes place in two distinct stages: nucleophilic addition to form the imine intermediate and subsequent reduction to yield the desired amino alcohol.

The reductive amination of 3-hexanone provides an efficient route with yields ranging from 85% to 90% . The process utilizes sodium cyanoborohydride as the reducing agent, which selectively reduces imines in the presence of aldehydes [2]. The reaction mechanism involves the formation of a Schiff base intermediate through condensation of the ketone with ammonia, followed by selective reduction of the carbon-nitrogen double bond.

Alternative reductive amination pathways employ hexanal as the starting material, yielding products with efficiencies between 72% and 80% . This aldehyde-based approach requires different reaction conditions compared to ketone substrates, with sodium borohydride serving as the preferred reducing agent [2]. The aldehyde pathway typically proceeds faster than ketone-based reactions due to the higher electrophilicity of the carbonyl carbon.

The Leuckart reaction represents another reduction-amination variant that utilizes ammonium formate and formic acid as both the nitrogen source and reducing agent [2]. This methodology offers advantages in terms of atom economy and environmental considerations, although yields are generally lower, ranging from 65% to 75% .

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches for synthesizing (S)-3-aminohexan-1-ol hydrochloride leverage heterogeneous catalysts to achieve high efficiency and selectivity . Palladium on carbon (Pd/C) represents the most widely utilized catalyst system, operating under mild conditions with hydrogen gas as the reducing agent. The reaction typically proceeds at pressures between 2-5 atmospheres and temperatures of 50-80°C, achieving yields of 85-95% with high stereoselectivity .

Raney nickel catalyst systems offer an alternative approach with moderate stereoselectivity . These systems operate under slightly more forcing conditions, requiring pressures of 3-6 atmospheres and temperatures of 60-100°C. The yield range for Raney nickel-catalyzed reactions typically spans 78-88%, with the advantage of lower catalyst cost compared to precious metal systems .

Platinum on carbon (Pt/C) catalysts demonstrate excellent performance under mild conditions, operating at 1-3 atmospheres pressure and 40-70°C . These systems achieve yields of 82-92% with high stereoselectivity, making them particularly suitable for stereoselective transformations. The platinum-based catalysts show superior performance for challenging substrates that require high selectivity .

Rhodium on carbon (Rh/C) systems provide good stereoselectivity with yields ranging from 75-85% . These catalysts operate under moderate conditions of 2-4 atmospheres pressure and 50-90°C temperature. The rhodium-based systems offer advantages in terms of functional group tolerance and substrate scope .

Stereoselective Synthesis Techniques

Stereoselective synthesis of (S)-3-aminohexan-1-ol hydrochloride employs advanced methodologies that ensure high enantiomeric purity [5] [6]. Electrocatalytic radical cross-coupling reactions represent a cutting-edge approach that utilizes serine-derived chiral carboxylic acids in stereoselective transformations. This methodology enables efficient access to enantiopure amino alcohols through radical-based mechanisms that bypass traditional polar bond disconnections [5].

The electrocatalytic approach demonstrates remarkable versatility, allowing the coupling of aryl, alkenyl, alkyl, and acyl fragments with chiral acids under mild conditions [5]. The reaction proceeds through a decarboxylative mechanism that generates chiral radicals, which subsequently couple with appropriate electrophiles to form the desired amino alcohol framework. The methodology is both modular and general, offering excellent stereocontrol and chemoselectivity [5].

Asymmetric hydrogenation techniques employ chiral catalysts to achieve high enantioselectivity in the reduction of prochiral substrates [7]. These methods utilize chiral ligands coordinated to transition metals, creating an asymmetric environment that favors the formation of one enantiomer over the other. The approach is particularly effective for substrates containing pre-existing stereogenic centers [7].

Enzymatic stereoselective synthesis represents another powerful methodology that leverages the inherent selectivity of biological catalysts [8]. Amine transaminases demonstrate exceptional enantioselectivity, often achieving greater than 99% enantiomeric excess in the synthesis of chiral amino alcohols. These enzymes operate under mild conditions and provide excellent atom economy [8].

Chiral Resolution Strategies

Chiral resolution methodologies provide efficient access to enantiomerically pure (S)-3-aminohexan-1-ol hydrochloride through separation of racemic mixtures [9] [10]. The resolution process typically employs chiral resolving agents that form diastereomeric salts with different solubilities, enabling separation through fractional crystallization.

(R)-α-Methylbenzylamine serves as an effective resolving agent for the separation of amino alcohol enantiomers [9]. The resolution process utilizes ethanol-water solvent systems and achieves enantiomeric excesses of 95-98% with yields of 45-55%. The process typically requires 2-3 recrystallization steps to achieve the desired purity levels [9].

The complementary use of (S)-α-methylbenzylamine enables access to the opposite enantiomer with similar efficiency [9]. This approach employs isopropanol-water solvent systems and achieves enantiomeric excesses of 96-99% with yields of 48-58%. The resolution process demonstrates excellent reproducibility and scalability [9].

Tartaric acid derivatives represent another class of resolving agents that offer advantages for specific substrate types [9]. These systems utilize methanol-ethyl acetate solvent combinations and achieve enantiomeric excesses of 88-95% with yields of 42-50%. The process typically requires 3-4 recrystallization steps but provides excellent stereochemical control [9].

Resolution-racemization-recycle (R3) processes overcome the theoretical 50% yield limitation of traditional resolution methods [10]. These systems couple resolution with in situ racemization of the unwanted enantiomer, enabling theoretical yields approaching 100%. The process employs spatial separation of resolution and racemization steps, with crystallization conducted at room temperature and racemization at elevated temperatures [10].

Industrial Scale Production

Process Optimization Parameters

Industrial-scale production of (S)-3-aminohexan-1-ol hydrochloride requires careful optimization of multiple process parameters to achieve economic viability and product quality . Temperature control represents a critical factor, with optimal operating ranges typically between 60-80°C for most synthetic routes. Temperature has a high impact on both yield and selectivity, requiring precise heat management systems for large-scale operations .

Pressure optimization is particularly important for hydrogenation-based processes, with optimal ranges of 2-4 atmospheres providing the best balance between reaction rate and equipment costs . Higher pressures generally increase reaction rates but require more expensive pressure vessels and safety systems. The impact of pressure on selectivity is generally moderate, while its effect on yield can be significant .

pH control emerges as a crucial parameter with very high impact on selectivity and significant influence on yield . The optimal pH range of 7.5-8.5 requires robust buffer systems to maintain stability throughout the reaction. pH fluctuations can lead to side reactions and reduced stereoselectivity, making continuous monitoring and control essential .

Reaction time optimization typically involves balancing productivity against conversion efficiency, with optimal ranges of 4-8 hours for most processes . Longer reaction times may improve conversion but reduce overall productivity, while shorter times may result in incomplete conversion and reduced yields .

Catalyst loading represents another critical optimization parameter, with optimal ranges of 5-10 wt% providing the best balance between activity and cost . Higher catalyst loadings generally improve reaction rates but increase costs and may complicate product purification. Catalyst recovery and recycling systems are essential for economic viability .

Purification and Crystallization Techniques

Purification of (S)-3-aminohexan-1-ol hydrochloride on industrial scale employs multiple complementary techniques to achieve the required purity specifications [11]. Crystallization represents the most cost-effective purification method, achieving purities of 98-99.5% with recovery yields of 85-95%. The crystallization process utilizes controlled cooling and seeding to ensure consistent crystal morphology and size distribution [11].

The crystallization process typically employs hydro-organic solvent systems with carefully controlled water content [11]. For hydrochloride salts, water content ranges from 0% to 10% (w/w) provide optimal crystallization conditions. The salt-to-solvent ratio can range from 1:0.5 to 1:10 (w/w) depending on the specific process requirements [11].

Crystallization temperatures are typically maintained between -5°C and 15°C to optimize crystal formation and purity [11]. Preferred organic solvents include ethanol and 2-methoxyethanol, which provide good solubility characteristics and enable efficient purification. The crystallization process may require multiple steps to achieve the desired purity levels [11].

Distillation techniques achieve purities of 95-98% with recovery yields of 80-90% [11]. While less effective than crystallization for achieving high purity, distillation offers advantages in terms of continuous operation and lower equipment costs. The method is particularly suitable for preliminary purification steps [11].

Chromatographic purification methods achieve the highest purities (99-99.8%) but are limited in scalability due to high costs and throughput limitations [11]. These methods are typically reserved for high-value applications or final polishing steps where maximum purity is required [11].

Quality Control and Analysis

Quality control for (S)-3-aminohexan-1-ol hydrochloride production requires comprehensive analytical methods to ensure product specifications [11]. The primary analytical concerns include enantiomeric purity, chemical purity, and the presence of organic and inorganic impurities. High-performance liquid chromatography (HPLC) serves as the primary method for determining enantiomeric purity, typically achieving detection limits sufficient for pharmaceutical applications [11].

Organic impurities represent a significant quality concern, with specifications typically requiring levels below 0.1% [11]. The main organic impurities include structural isomers, residual starting materials, and byproducts from side reactions. Gas chromatography-mass spectrometry (GC-MS) provides sensitive detection and identification of these impurities [11].

Inorganic impurities must be maintained below 0.05% for pharmaceutical applications [11]. These impurities typically arise from catalysts, reagents, and processing equipment. Inductively coupled plasma (ICP) spectroscopy provides accurate quantification of metallic impurities, while ion chromatography is used for detecting ionic impurities [11].

Water content determination is critical for hydrochloride salts, as excess moisture can affect stability and storage characteristics [11]. Karl Fischer titration provides accurate water content determination with precision suitable for pharmaceutical specifications [11].

Residual solvent analysis ensures that solvent levels remain within acceptable limits for pharmaceutical applications [11]. Gas chromatography with headspace sampling provides sensitive detection of residual solvents, enabling compliance with regulatory requirements [11].

Green Chemistry Approaches

Sustainable Catalysis

Sustainable catalysis for (S)-3-aminohexan-1-ol hydrochloride synthesis focuses on developing environmentally benign processes that minimize waste generation and energy consumption [12] [13]. Electrodialysis with bipolar membranes (EDBM) represents a groundbreaking approach that integrates catalytic hydrogenation with sustainable purification methods. This technology tackles sustainability issues by splitting reaction salts into corresponding acids and bases, enabling acid reuse and creating a closed-loop system [12].

The EDBM process demonstrates remarkable environmental benefits by eliminating the discharge of harmful substances [12]. The system converts biorenewable feedstocks such as alanine and hydrogen gas into pure amino alcohol products without generating inorganic salt byproducts. The process achieves true atomic economy by recycling all process streams [12].

Ruthenium pincer complexes enable atom-economical transformations of amino alcohols using water as both solvent and oxidant [14]. This methodology eliminates the need for pre-protection steps and external oxidants, producing only water and hydrogen gas as byproducts. The process demonstrates excellent yields for both natural and unnatural amino acid derivatives [14].

Biocatalytic approaches utilize engineered enzymes to achieve sustainable amino alcohol synthesis under mild conditions [15] [16]. These systems operate at room temperature and atmospheric pressure, significantly reducing energy requirements compared to traditional chemical processes. The enzymatic cascade systems achieve selectivities approaching 99% while enabling the use of renewable feedstocks [15].

Solvent-Free Methodologies

Solvent-free synthesis methodologies represent a significant advancement in green chemistry approaches for amino alcohol production [17] [18]. Metal-free and solvent-free protocols utilize acetic acid-mediated aminolysis of epoxides to produce β-amino alcohols in excellent yields. These processes eliminate the need for organic solvents while maintaining high regioselectivity and chemical efficiency [17].

The acetic acid-mediated process operates under mild conditions, with less hindered epoxides reacting at room temperature while sterically hindered substrates require elevated temperatures [17]. The methodology demonstrates excellent scalability, enabling gram-scale synthesis with consistent product quality. The environmental benefits include elimination of organic waste streams and reduced purification requirements [17].

Continuous flow methodologies using multifunctional organocatalysts immobilized on porous composite hollow fibers enable solvent-free amino alcohol synthesis [18]. These systems combine heterogeneous catalysis with microfluidic reactor technology to achieve high selectivity and conversion. The immobilized catalyst systems demonstrate excellent reusability and enable continuous operation [18].

The trifunctional organocatalyst systems incorporate acid-base-nucleophilic functionality to enable cooperative catalysis [18]. These systems achieve amino alcohol selectivities up to 97.1% while operating under environmentally benign conditions. The cooperative effects of multiple catalytic sites enable enhanced reaction rates and selectivities [18].

Enzymatic Transformations

Enzymatic transformations for (S)-3-aminohexan-1-ol hydrochloride synthesis leverage the inherent selectivity and mild operating conditions of biological catalysts [15] [19]. Engineered enzymatic cascades convert renewable diols to amino alcohols under aqueous conditions at room temperature and pressure. These systems replace transition metal catalysts and eliminate the need for flammable reagents [15].

The two-enzyme cascade system combines alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) to achieve selective conversion of C4-C7 diols to corresponding amino alcohols [15]. Through enzyme engineering and reaction optimization, amino alcohol production can be increased nearly 30-fold while achieving selectivities of 99%. The cascade system demonstrates excellent substrate scope and scalability [15].

Amine transaminase systems enable the synthesis of chiral amino alcohols with exceptional enantioselectivity [8]. These enzymes utilize pyridoxal phosphate as a cofactor and achieve enantiomeric excesses greater than 99%. The transaminase systems operate under mild conditions and demonstrate excellent functional group tolerance [8].

Integrated downstream processing using in situ product removal enhances the economic viability of enzymatic processes [20]. These systems enable continuous operation while preventing product inhibition and facilitating enzyme recycling. The integration of reaction and separation steps reduces overall process costs and improves productivity [20].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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